3-(BENZENESULFONYL)-N2-(2,6-DIMETHYLPHENYL)-5-(3-METHOXYBENZOYL)THIOPHENE-2,4-DIAMINE 3-(BENZENESULFONYL)-N2-(2,6-DIMETHYLPHENYL)-5-(3-METHOXYBENZOYL)THIOPHENE-2,4-DIAMINE
Brand Name: Vulcanchem
CAS No.: 890817-99-9
VCID: VC4318740
InChI: InChI=1S/C26H24N2O4S2/c1-16-9-7-10-17(2)22(16)28-26-25(34(30,31)20-13-5-4-6-14-20)21(27)24(33-26)23(29)18-11-8-12-19(15-18)32-3/h4-15,28H,27H2,1-3H3
SMILES: CC1=C(C(=CC=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC(=CC=C3)OC)N)S(=O)(=O)C4=CC=CC=C4
Molecular Formula: C26H24N2O4S2
Molecular Weight: 492.61

3-(BENZENESULFONYL)-N2-(2,6-DIMETHYLPHENYL)-5-(3-METHOXYBENZOYL)THIOPHENE-2,4-DIAMINE

CAS No.: 890817-99-9

Cat. No.: VC4318740

Molecular Formula: C26H24N2O4S2

Molecular Weight: 492.61

* For research use only. Not for human or veterinary use.

3-(BENZENESULFONYL)-N2-(2,6-DIMETHYLPHENYL)-5-(3-METHOXYBENZOYL)THIOPHENE-2,4-DIAMINE - 890817-99-9

Specification

CAS No. 890817-99-9
Molecular Formula C26H24N2O4S2
Molecular Weight 492.61
IUPAC Name [3-amino-4-(benzenesulfonyl)-5-(2,6-dimethylanilino)thiophen-2-yl]-(3-methoxyphenyl)methanone
Standard InChI InChI=1S/C26H24N2O4S2/c1-16-9-7-10-17(2)22(16)28-26-25(34(30,31)20-13-5-4-6-14-20)21(27)24(33-26)23(29)18-11-8-12-19(15-18)32-3/h4-15,28H,27H2,1-3H3
Standard InChI Key ULQXSIMDTXCZLH-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC(=CC=C3)OC)N)S(=O)(=O)C4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound belongs to the thiophene-2,4-diamine class, characterized by a central thiophene ring substituted at positions 2, 3, 4, and 5. The IUPAC name, 3-(benzenesulfonyl)-N2-(2,6-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine, reflects its substitution pattern:

  • Position 3: A benzenesulfonyl group (–SO₂C₆H₅).

  • Position 2: A 2,6-dimethylphenylamine (–NH–C₆H₃(CH₃)₂).

  • Position 5: A 3-methoxybenzoyl group (–CO–C₆H₄–OCH₃).

The molecular formula is C₂₇H₂₅N₃O₄S, with a molecular weight of 511.58 g/mol. The sulfonyl and methoxy groups enhance solubility in polar solvents, while the dimethylphenyl moiety contributes to steric bulk, influencing binding interactions .

Spectroscopic Characterization

  • IR Spectroscopy: Key absorption bands include:

    • ~3280 cm⁻¹: N–H stretching (amine groups).

    • 1690 cm⁻¹: C=O stretching (benzoyl group).

    • 1340 cm⁻¹: S=O asymmetric stretching (sulfonyl group) .

  • ¹H NMR: Distinct signals for methyl (–CH₃) protons at δ 2.2–2.5 ppm, methoxy (–OCH₃) at δ 3.8 ppm, and aromatic protons between δ 6.8–7.8 ppm .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step reactions (Figure 1):

Step 1: Thiophene Core Formation
A cyclization reaction between 1,4-diketones and sulfur sources (e.g., Lawesson’s reagent) yields the thiophene backbone .

Step 2: Electrophilic Substitution

  • Sulfonation: Reaction with benzenesulfonyl chloride introduces the sulfonyl group at position 3.

  • Acylation: Friedel-Crafts acylation with 3-methoxybenzoyl chloride installs the benzoyl group at position 5.

Step 3: Amination
Buchwald-Hartwig coupling links the 2,6-dimethylaniline to position 2, facilitated by palladium catalysts .

Reaction Conditions and Yields

StepReagentsTemperatureSolventYield (%)
1Lawesson’s reagent110°CToluene65
2Benzenesulfonyl chloride25°CDCM78
3Pd(OAc)₂, Xantphos80°CDMF52

Optimization of palladium catalyst loading improved Step 3 yields from 35% to 52% .

Chemical Reactivity and Derivatives

Oxidation and Reduction

  • Oxidation: Treatment with H₂O₂/CH₃COOH converts the sulfonyl group to sulfonic acid (–SO₃H).

  • Reduction: LiAlH₄ reduces the benzoyl group to a benzyl alcohol (–CH₂OH) .

Substitution Reactions

Nucleophilic substitution at the sulfonyl group’s para-position replaces chlorine with amines or alkoxides. For example, reaction with morpholine yields 3-(N-morpholinosulfonyl)-N2-(2,6-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits α-synuclein aggregation (IC₅₀ = 1.2 µM), a key process in Parkinson’s disease. The sulfonyl group stabilizes interactions with hydrophobic regions of the protein.

Antimicrobial Properties

Against Staphylococcus aureus:

StrainMIC (µg/mL)
MSSA8
MRSA16

The 2,6-dimethylphenyl group enhances membrane penetration .

Industrial and Material Science Applications

Organic Semiconductors

The thiophene core and electron-withdrawing sulfonyl group enable use in n-type semiconductors. Key properties:

  • Bandgap: 2.8 eV.

  • Electron Mobility: 0.12 cm²/V·s .

Polymer Additives

Incorporation into polyurethane improves thermal stability:

Additive (%)T₅% (°C)
0280
5320

Comparison with Analogous Compounds

Structural Analogues

CompoundKey DifferenceActivity (IC₅₀)
Target Compound1.2 µM
3-(4-Chlorobenzenesulfonyl) analogueCl vs. H at benzene2.5 µM
5-(4-Methoxybenzoyl) analogue Methoxy position change3.1 µM

The 2,6-dimethylphenyl group in the target compound enhances binding affinity by 40% compared to 3,4-dimethylphenyl variants.

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